2-Hydroxypyridine-3-sulfonamide
Overview
Description
2-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S. It is characterized by the presence of a hydroxyl group at the second position and a sulfonamide group at the third position on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyridine-3-sulfonamide typically involves the sulfonation of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 2-pyridone-3-sulfonamide.
- Reduction of the sulfonamide group can produce 2-hydroxypyridine-3-amine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Hydroxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxypyridine
- 3-Sulfonamidopyridine
- 2-Hydroxy-6-chloropyridine
- 2-Hydroxy-6-methoxypyridine
Comparison: 2-Hydroxypyridine-3-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBEXBYRSWPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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